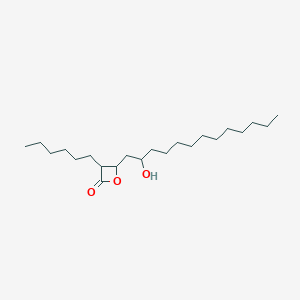
3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one
Vue d'ensemble
Description
3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one, also known as 3-HO-PCO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of oxetanones, which are cyclic esters that have been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. Additionally, 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one may induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one can reduce inflammation and inhibit the growth of cancer cells and bacteria. The compound has also been found to have a low toxicity profile, which makes it a potential candidate for medical research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one in lab experiments is its low toxicity profile. This makes it a safer option compared to other compounds that may have adverse effects on cells and tissues. However, one limitation of using 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one is its limited solubility in water, which may affect its bioavailability in certain experiments.
Orientations Futures
There are several future directions for the research of 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one. One potential application is in the development of novel anti-inflammatory drugs. Additionally, the compound may have potential applications in cancer therapy and the treatment of bacterial infections. Further studies are needed to fully understand the mechanism of action of 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one and its potential applications in medical research.
In conclusion, 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one is a synthetic compound that has potential applications in medical research. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for the development of novel drugs. Further studies are needed to fully understand the mechanism of action of 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one and its potential applications in medical research.
Méthodes De Synthèse
The synthesis of 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one involves the reaction of 2-hydroxytridecylamine with 3-bromo-4-hexyl-oxetan-2-one in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and high yields of 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one.
Applications De Recherche Scientifique
3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Propriétés
IUPAC Name |
3-hexyl-4-(2-hydroxytridecyl)oxetan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOUWOFYULUWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459637 | |
| Record name | 3-hexyl-4-(2-hydroxytridecyl)oxetan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexyl-4-(2-hydroxytridecyl)oxetan-2-one | |
CAS RN |
104872-07-3 | |
| Record name | 3-Hexyl-4-(2-hydroxytridecyl)-2-oxetanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104872-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-hexyl-4-(2-hydroxytridecyl)oxetan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




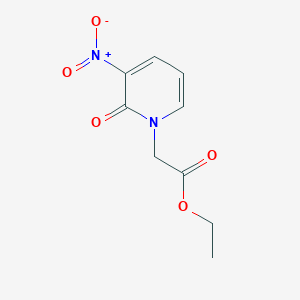
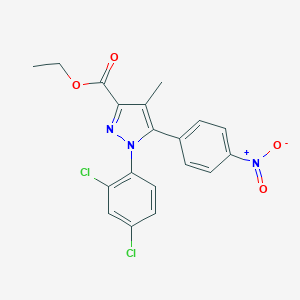
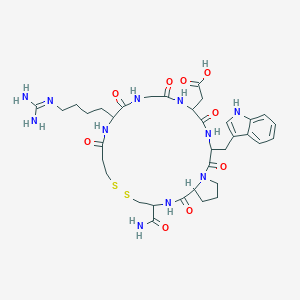
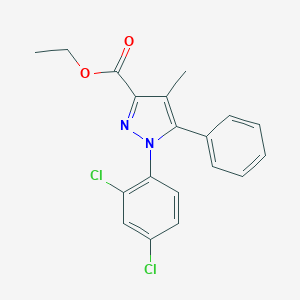
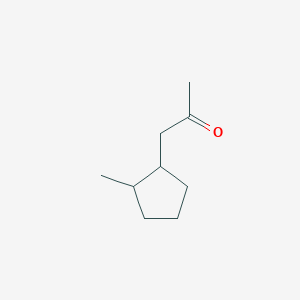
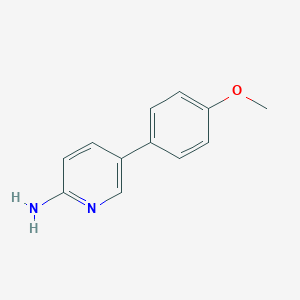
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
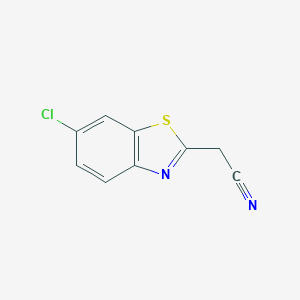
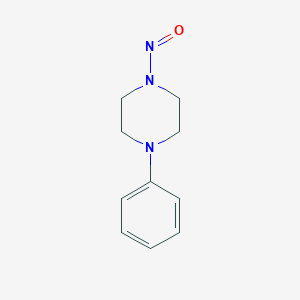
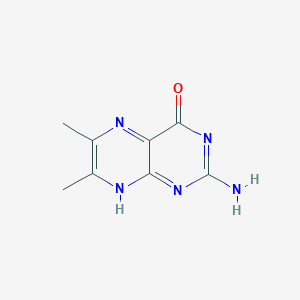
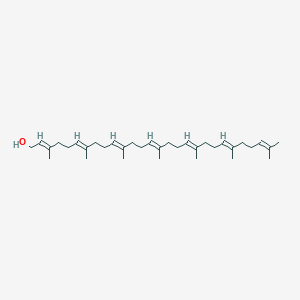
![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)